molecular formula C22H30O6 B3037196 Lushanrubescensin H CAS No. 476640-22-9

Lushanrubescensin H

Cat. No. B3037196
CAS RN: 476640-22-9
M. Wt: 390.5 g/mol
InChI Key: RAWOPLHURKGKQI-PTMKQUBYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Lushanrubescensin H, also known as Rabdoternin H, is an ent-Kaurane diterpenoid . It is one of the bioactive components isolated from the plant Isodon rubescens . This plant has been widely used for decades to treat various ailments and has significant biological activities .


Molecular Structure Analysis

This compound has a molecular formula of C22H30O6 . It contains a total of 61 bonds, including 31 non-H bonds, 4 multiple bonds, 3 rotatable bonds, 4 double bonds, and various ring structures .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 390.5 . It is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc .

Scientific Research Applications

Cytotoxic Activity

Lushanrubescensin H has shown potent cytotoxic activity. For instance, lushanrubescensin J, an ent-kauranoid dimer isolated from Isodon rubescens var. lushanensis, exhibited significant inhibitory activity against K562 cells, a type of cancer cell line, with an IC50 value of 0.93 µg/mL (Han et al., 2005).

Inhibition of Various Cancer Cell Lines

Various ent-kaurane diterpenoids, including lushanrubescensins, isolated from the same variant, have been evaluated for their inhibitory effects against multiple cancer cell lines, such as K562, Bcap37, BGC823, BIU87, CA, CNE, and Hela (Han et al., 2003).

Chemical Constituents Exploration

Research on Isodon lungshengensis, a related species, identified lushanrubescensin C as one of its chemical constituents. This exploration aids in understanding the chemical profile and potential therapeutic applications of these compounds (Bei, 2011).

Cytotoxic Activities in Diverse Diterpenoids

Ent-6,7-Secokaurane diterpenoids from Rabdosia serra, including lushanrubescensin J, showed weak to moderate cytotoxic activities against human cancer cell lines, indicating their potential as anticancer agents (Wang & Xuan, 2016).

Impact on Cell Cycle and Proliferation

The effect of 7-acetyl-lushanrubescensin A on cell proliferation and cell cycle in HL-60 myeloid leukemia cell line was studied, highlighting the compound's influence on cellular mechanisms relevant to cancer treatment (Ding-ding, 2010).

Isodon Rubescens Phylogenetic Relationships

A study on Isodon rubescens, which includes the lushan variant, revealed its phylogenetic relationships and intraspecific variation. This research is crucial for understanding the genetic diversity and potential therapeutic applications of different variants of this species (Lian et al., 2022).

Safety and Hazards

The safety data sheet for Lushanrubescensin H indicates that it is not classified under physical, health, or environmental hazards . In case of contact with eyes or skin, or if ingested or inhaled, immediate medical attention is required .

Future Directions

More well-designed preclinical and clinical studies are needed to confirm the reported therapeutic potential of Isodon rubescens, the plant from which Lushanrubescensin H is derived . This will provide updated information for the further development and application in the fields of functional foods and new drugs research .

Mechanism of Action

Target of Action

Lushanrubescensin H, an ent-Kaurane diterpenoid isolated from Isodon ternifolius , primarily targets tumor cell lines

Mode of Action

It has been found to exhibit significant anti-proliferative activity against tumor cell lines . This suggests that it may interact with cellular targets to inhibit cell division and growth, thereby suppressing the proliferation of tumor cells.

Result of Action

This compound has been shown to have significant anti-proliferative activity against various tumor cell lines, including K562, Bcap37, BGC823, and CA . This suggests that the compound’s action results in the inhibition of tumor cell growth and proliferation.

Biochemical Analysis

Biochemical Properties

Lushanrubescensin H plays a crucial role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been shown to inhibit the proliferation of tumor cell lines such as K562, Bcap37, BGC823, and CA . The nature of these interactions involves the inhibition of specific enzymes that are critical for cell division and growth. For instance, this compound interacts with enzymes involved in the cell cycle, leading to cell cycle arrest and apoptosis .

Cellular Effects

This compound exerts significant effects on various types of cells and cellular processes. It has been demonstrated to inhibit the proliferation of several tumor cell lines, including K562, Bcap37, BGC823, and CA . This compound influences cell function by inducing apoptosis and cell cycle arrest. Additionally, this compound affects cell signaling pathways, gene expression, and cellular metabolism. It modulates the expression of genes involved in apoptosis and cell cycle regulation, thereby inhibiting tumor growth .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. This compound binds to specific enzymes and proteins, inhibiting their activity and leading to cell cycle arrest and apoptosis . This compound also modulates the expression of genes involved in apoptosis and cell cycle regulation, further contributing to its anti-proliferative effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that this compound remains stable under standard laboratory conditions, with minimal degradation over time . Long-term exposure to this compound has been shown to result in sustained inhibition of tumor cell proliferation and induction of apoptosis . These effects have been observed in both in vitro and in vivo studies, indicating the potential for long-term therapeutic use .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound exhibits significant anti-proliferative effects without causing toxicity . At higher doses, toxic or adverse effects may be observed, including damage to normal cells and tissues . Threshold effects have been identified, indicating the importance of optimizing dosage to maximize therapeutic benefits while minimizing adverse effects .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound affects metabolic flux and metabolite levels, leading to changes in cellular metabolism . The specific enzymes and cofactors involved in these pathways are critical for the bioactivity of this compound and its therapeutic potential .

Transport and Distribution

This compound is transported and distributed within cells and tissues through interactions with specific transporters and binding proteins . These interactions facilitate the localization and accumulation of this compound in target tissues, enhancing its therapeutic effects . The transport and distribution of this compound are critical for its bioavailability and efficacy .

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. This compound is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . The localization of this compound within the cell influences its interactions with biomolecules and its overall bioactivity .

properties

IUPAC Name

[(1S,1'S,3'R,5S,6S,9R)-3'-(hydroxymethyl)-4',4'-dimethyl-10-methylidene-2,11-dioxospiro[3-oxatricyclo[7.2.1.01,6]dodecane-5,2'-cyclohexane]-1'-yl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30O6/c1-12-14-5-6-15-21(9-14,18(12)25)19(26)27-11-22(15)16(10-23)20(3,4)8-7-17(22)28-13(2)24/h14-17,23H,1,5-11H2,2-4H3/t14-,15-,16-,17+,21+,22+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAWOPLHURKGKQI-PTMKQUBYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1CCC(C(C12COC(=O)C34C2CCC(C3)C(=C)C4=O)CO)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O[C@H]1CCC([C@H]([C@@]12COC(=O)[C@]34[C@H]2CC[C@H](C3)C(=C)C4=O)CO)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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